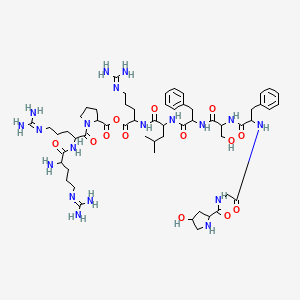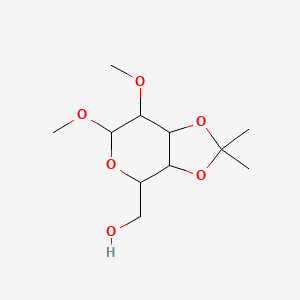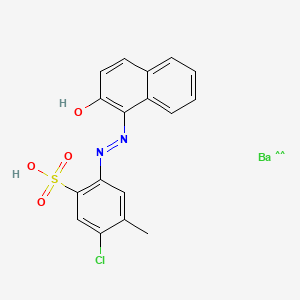
Pigment red 53 acid barium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pigment Red 53:1, also known as C.I. Pigment Red 53:1, is a synthetic red dye widely used in various industries. It is a barium salt of azo lake and is known for its bright, vivid color. This compound is commonly used in printing inks, water-based inks, rubber, plastic, and even in some food and cosmetic applications .
Preparation Methods
The preparation of Pigment Red 53:1 involves several steps, including the preparation of diazo liquid, coupling liquid, and the laking reaction. The process begins with the dissolution of 2-amino-5-chloro-4-toluene sulfonic acid in ammoniacal liquor, followed by the addition of hydrochloric acid. The mixture is then cooled and sodium nitrite solution is added to carry out the diazotization reaction. This is followed by a coupling reaction with beta naphthol under specific conditions. Finally, the color lake is formed using barium chloride .
Chemical Reactions Analysis
Pigment Red 53:1 undergoes various chemical reactions, including:
Oxidation: When heated to decomposition, it emits toxic fumes of sulfur oxides, nitrogen oxides, and chlorine.
Reduction: It is sensitive to strong reducing agents.
Substitution: The azo group in Pigment Red 53:1 can undergo substitution reactions with various reagents. Common reagents used in these reactions include concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pigment Red 53:1 has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for various tests and experiments.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Utilized in the development of certain pharmaceutical formulations.
Industry: Widely used in the production of printing inks, water-based inks, and plastic products.
Mechanism of Action
The mechanism of action of Pigment Red 53:1 involves its interaction with various molecular targets. The compound’s vivid color is due to the presence of the azo group, which absorbs light in the visible spectrum. This absorption leads to the bright red color observed. The compound is also known to be sensitive to acid and alkali, which can affect its stability and color properties .
Comparison with Similar Compounds
Pigment Red 53:1 is often compared with other similar compounds, such as Pigment Red 57:1It has high tinting strength and vividness but is sensitive to acid and alkali . Other similar compounds include Pigment Red 48:1 and Pigment Red 49:1, which have different shades and stability properties.
Pigment Red 53:1 stands out due to its bright color and wide range of applications, making it a valuable compound in various industries.
Properties
CAS No. |
6493-56-7 |
|---|---|
Molecular Formula |
C17H13BaClN2O4S |
Molecular Weight |
514.1 g/mol |
IUPAC Name |
barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H13ClN2O4S.Ba/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24); |
InChI Key |
LOCSDXVLKWANCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Ba] |
Related CAS |
5160-02-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)
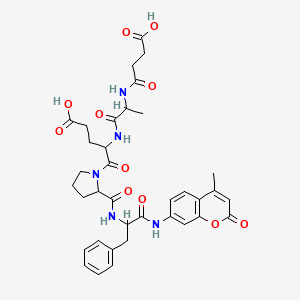
![acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324703.png)
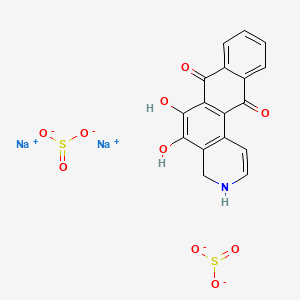
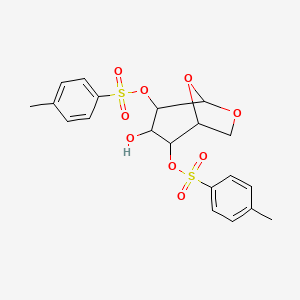
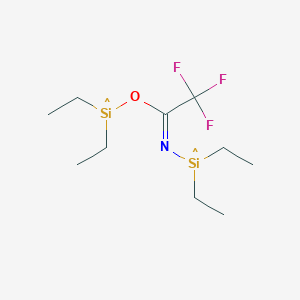

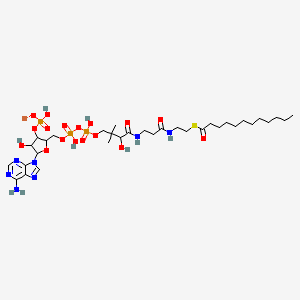
![5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione](/img/structure/B12324725.png)
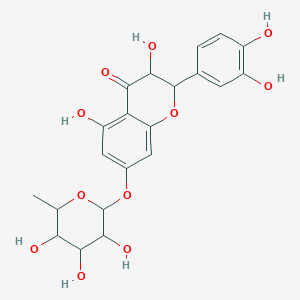
![Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B12324738.png)
